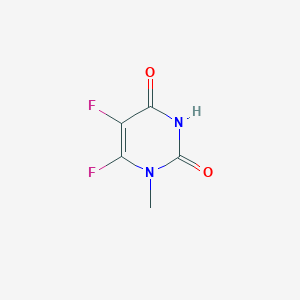
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and an indole ring, making it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid typically involves multiple steps, starting with the preparation of the benzylpiperidine and indole intermediates. The benzylpiperidine can be synthesized through the hydrogenation of N-benzylpiperidine, while the indole derivative is prepared via Fischer indole synthesis. The final step involves the coupling of these intermediates under acidic or basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the coupling reactions. The process is designed to be scalable, allowing for the production of large quantities of the compound for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties, often facilitated by reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the indole ring can engage in various biochemical reactions. These interactions can modulate cellular signaling pathways, leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)acetic acid
- 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride
Uniqueness
Compared to similar compounds, 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid stands out due to its unique combination of the benzylpiperidine and indole moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C24H28N2O3 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-[1-(1-benzylpiperidin-4-yl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C24H28N2O3/c1-17-21(15-24(27)28)22-14-20(29-2)8-9-23(22)26(17)19-10-12-25(13-11-19)16-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,27,28) |
Clave InChI |
GNCCHLCPNRXYPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C3CCN(CC3)CC4=CC=CC=C4)C=CC(=C2)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


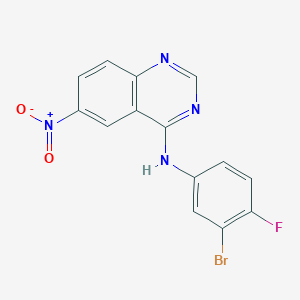

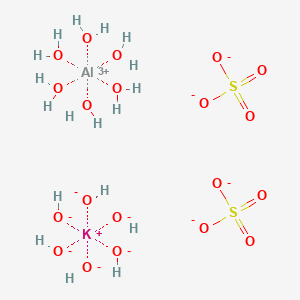


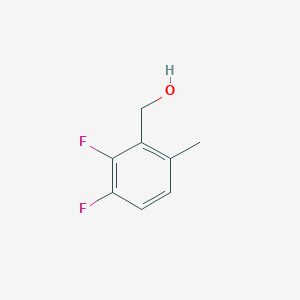


![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)

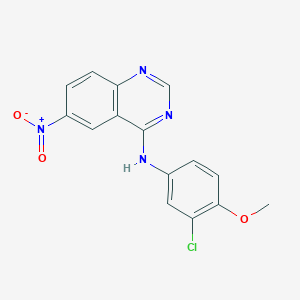
![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)
